molecular formula C7H6Cl2N4 B1438486 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1072895-86-3

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1438486
CAS No.: 1072895-86-3
M. Wt: 217.05 g/mol
InChI Key: VBDCTFDIXXYZOO-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H6Cl2N4. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The interaction involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity. This inhibition is significant in the context of cancer research, as CDK2 is a key regulator of cell division.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells . It influences cell function by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Furthermore, the compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and downregulating anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-proliferative effects on cancer cells for several days. Prolonged exposure can lead to adaptive responses in cells, potentially reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can have different biological activities, contributing to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and tumor tissues. Its localization and accumulation in these tissues are critical for its therapeutic effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDK2 effectively. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of two chlorine atoms and two methyl groups enhances its binding affinity and selectivity towards CDKs .

Properties

IUPAC Name

4,6-dichloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDCTFDIXXYZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657094
Record name 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072895-86-3
Record name 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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